molecular formula C23H16O B8543738 9-(2-Naphthalenyl)-9H-fluoren-9-ol

9-(2-Naphthalenyl)-9H-fluoren-9-ol

Cat. No.: B8543738
M. Wt: 308.4 g/mol
InChI Key: SFCVHQCYZJRMHZ-UHFFFAOYSA-N
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Description

9-(2-Naphthalenyl)-9H-fluoren-9-ol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorene backbone substituted with a hydroxyl group at the C-9 position and a 2-naphthalenyl group. Its molecular formula is C₂₇H₁₈O, with a molecular weight of 358.44 g/mol (extrapolated from fluorenol derivatives in and substituent contributions). The compound’s structure combines the rigidity of the fluorene system with the extended π-conjugation of the naphthalene moiety, which may enhance its photophysical properties and chemical stability.

Key properties include:

  • Aromaticity: The fused naphthalene ring increases steric bulk and electronic delocalization compared to simpler phenyl-substituted analogs.
  • Reactivity: The hydroxyl group at C-9 facilitates oxidation to a ketone (9-(2-naphthalenyl)-9H-fluoren-9-one), analogous to 9H-fluoren-9-ol’s enzymatic dehydrogenation to 9H-fluoren-9-one .
  • Applications: Potential uses in organic electronics or as intermediates in pharmaceuticals, though specific applications require further study.

Properties

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

9-naphthalen-2-ylfluoren-9-ol

InChI

InChI=1S/C23H16O/c24-23(18-14-13-16-7-1-2-8-17(16)15-18)21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-15,24H

InChI Key

SFCVHQCYZJRMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of 9-(2-Naphthalenyl)-9H-fluoren-9-ol with structurally related fluorenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₂₇H₁₈O 358.44 2-Naphthalenyl, hydroxyl Enhanced π-conjugation; potential OLED material Extrapolated
9H-Fluoren-9-ol C₁₃H₁₀O 182.22 Hydroxyl Model substrate for enzymatic oxidation ; forms ketone via P-450 oxygenase
9-Phenyl-9H-fluoren-9-ol C₁₉H₁₄O 258.32 Phenyl, hydroxyl Intermediate in organic synthesis; exhibits bichromophoric behavior
9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol C₂₅H₂₄O₂ 356.46 4-Hexyloxyphenyl, hydroxyl Used in polymeric emissive materials for optoelectronics
9,9′-(1,4-Phenylene)bis(9H-fluoren-9-ol) C₃₂H₂₂O₂ 438.53 Bis-fluorenol linked via phenylene High symmetry; potential for supramolecular assembly

Reactivity and Metabolic Pathways

  • Oxidation :

    • 9H-Fluoren-9-ol undergoes enzymatic dehydrogenation to 9H-fluoren-9-one via cytochrome P-450 oxygenase . The bulkier 2-naphthalenyl substituent in this compound may slow this oxidation due to steric hindrance.
    • In contrast, 9-phenyl-9H-fluoren-9-ol’s phenyl group provides moderate steric protection, balancing reactivity and stability .
  • Biodegradation: Fluorenol derivatives are metabolized via monooxygenation at C-9, forming intermediates like 1,1a-dihydroxy-1-hydro-9-fluorenone and phthalate . Larger substituents (e.g., naphthalenyl) may hinder enzymatic access, altering degradation rates and byproducts .

Photophysical and Spectral Properties

  • 9-Phenyl-9H-fluoren-9-ol : Exhibits solvent-dependent fluorescence due to its bichromophoric structure, with red-shifted emission in polar solvents .
  • 9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol : The hexyloxy group enhances solubility in organic solvents, making it suitable for optoelectronic thin films .
  • This compound : Expected to show strong UV absorption and fluorescence due to extended conjugation, though experimental data are lacking.

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